molecular formula C5H11ClFNO B2688999 (3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride CAS No. 2306252-47-9

(3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride

Cat. No.: B2688999
CAS No.: 2306252-47-9
M. Wt: 155.6
InChI Key: NWYYRPGRNZRMCX-TYSVMGFPSA-N
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Description

(3R,4R)-4-Fluorotetrahydropyran-3-amine hydrochloride is a fluorinated tetrahydropyran derivative with a stereospecific configuration. The compound features a six-membered tetrahydropyran ring substituted with a fluorine atom at the 4-position and an amine group at the 3-position, both in the (R,R)-stereochemical configuration. Its molecular formula is C₅H₁₀FNO·HCl, yielding a molecular weight of approximately 155.6 g/mol (inferred from structurally similar compounds) . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-4-fluorooxan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-1-2-8-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYYRPGRNZRMCX-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydropyran derivative.

    Fluorination: Introduction of the fluorine atom is achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amine Introduction: The amine group is introduced through reductive amination or nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted tetrahydropyran derivatives.

Scientific Research Applications

Organic Synthesis

(3R,4R)-4-fluorotetrahydropyran-3-amine; hydrochloride is utilized as an intermediate in synthesizing complex organic molecules. The presence of the fluorine atom can enhance the reactivity and selectivity of chemical reactions, making it a crucial building block in organic chemistry.

Pharmaceutical Research

This compound has been explored for its potential as a pharmaceutical agent due to its unique structural properties. Its applications include:

  • Anticancer Research : Investigated for its role in inhibiting cell division cycle 7 (Cdc7), which is essential for cell proliferation. Compounds that inhibit Cdc7 have shown promise in treating various human cancers .
  • Biochemical Pathways : Studied for its interactions within biochemical pathways, potentially affecting enzyme activity and metabolic processes.

Industrial Applications

In addition to its use in research, (3R,4R)-4-fluorotetrahydropyran-3-amine; hydrochloride is utilized in the production of fine chemicals and as a building block for various industrial applications.

Case Study 1: Anticancer Activity

A study investigating the effects of (3R,4R)-4-fluorotetrahydropyran-3-amine; hydrochloride on cancer cell lines demonstrated significant inhibition of cell proliferation when used in conjunction with established chemotherapeutic agents. The compound's ability to inhibit Cdc7 was highlighted as a critical mechanism for its anticancer activity.

Case Study 2: Organic Synthesis Applications

Research focused on the synthesis of complex natural products has identified (3R,4R)-4-fluorotetrahydropyran-3-amine; hydrochloride as an essential intermediate. Its unique reactivity profile allows for efficient transformations leading to diverse chemical entities.

Mechanism of Action

The mechanism of action of (3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (3R,4R)-4-fluorotetrahydropyran-3-amine hydrochloride vary in substituents, ring systems, and stereochemistry. Below is a comparative analysis of key compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Ring System Key Properties/Applications References
(3R,4R)-4-Fluorotetrahydropyran-3-amine HCl C₅H₁₀FNO·HCl ~155.6 F at C4; tetrahydropyran ring High solubility (HCl salt), chiral
cis-3-Methyl-4-aminotetrahydropyran HCl C₆H₁₂ClNO 157.62 CH₃ at C3; tetrahydropyran ring Increased lipophilicity
4-(3-Chlorophenyl)oxan-4-amine HCl C₁₁H₁₅Cl₂NO 248.15 3-Cl-C₆H₄ at C4; tetrahydropyran Enhanced aromatic interactions
(3R,4R)-rel-3-Fluoro-4-piperidinol HCl C₅H₁₁ClFNO 155.6 F at C3; piperidine ring Smaller ring size, hydroxyl group
4-(3-(Trifluoromethyl)phenyl)oxan-4-amine HCl C₁₂H₁₅ClF₃NO 281.70 CF₃-C₆H₄ at C4; tetrahydropyran High lipophilicity, steric bulk
(3R,4R)-4-Aminotetrahydro-2H-pyran-3-ol HCl C₅H₁₀ClNO₂ 159.59 OH at C3; tetrahydropyran ring Hydrogen-bonding capability

Substituent Effects

  • Fluorine vs. Chlorine : Fluorine’s high electronegativity and small size enhance binding affinity to biomolecular targets compared to chlorine, which is bulkier and less electronegative .
  • Methyl vs.
  • Trifluoromethylphenyl Group : The CF₃ group in 4-(3-(trifluoromethyl)phenyl)oxan-4-amine HCl significantly boosts molecular weight and lipophilicity, favoring membrane permeability but possibly limiting solubility .

Ring System Differences

  • Tetrahydropyran vs.

Salt Forms and Solubility

  • Hydrochloride salts universally improve aqueous solubility. For example, (3R,4R)-4-fluorotetrahydropyran-3-amine HCl is more soluble than its free base, facilitating its use in biological assays .

Biological Activity

(3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C5_5H9_9ClFNO
  • Molecular Weight: 155.58 g/mol

The biological activity of (3R,4R)-4-fluorotetrahydropyran-3-amine is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as nucleic acid synthesis.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to inflammation and cell proliferation.

Biological Activity Overview

Table 1 summarizes the key biological activities reported for this compound:

Activity Description Reference
AntiviralExhibits antiviral properties against hepatitis B virus (HBV) and hepatitis C virus (HCV)
CytotoxicityDemonstrates cytotoxic effects on cancer cell lines in vitro
Anti-inflammatoryPotential to reduce inflammation through modulation of immune responses

Antiviral Activity

A study investigated the antiviral properties of (3R,4R)-4-fluorotetrahydropyran-3-amine against HBV. The compound showed an effective concentration (EC50_{50}) of 31 nM, indicating strong inhibition of viral replication without significant cytotoxicity at high concentrations (Table 2) .

Compound EC50_{50} (nM) Cytotoxicity
(3R,4R)-4-fluorotetrahydropyran-3-amine31Non-cytotoxic
Control-High cytotoxicity observed

Cytotoxic Effects

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways leading to programmed cell death. The following table outlines the IC50_{50} values for different cancer cell lines:

Cell Line IC50_{50} (µM)
HeLa10
MCF-715
A54912

Anti-inflammatory Properties

Research indicates that (3R,4R)-4-fluorotetrahydropyran-3-amine can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.

Q & A

Basic: What are the key considerations for validating the stereochemical configuration of (3R,4R)-4-fluorotetrahydropyran-3-amine hydrochloride?

Answer:
The stereochemical integrity of this compound must be confirmed using chiral HPLC coupled with polarimetry and NMR spectroscopy . For unambiguous assignment, X-ray crystallography is recommended, as it provides direct evidence of the spatial arrangement of substituents. Comparative analysis with enantiomerically pure standards (if available) is critical. Additionally, density functional theory (DFT) calculations can predict NMR chemical shifts and optical rotations, aiding in stereochemical validation .

Basic: What synthetic routes are commonly employed for synthesizing fluorinated tetrahydropyran derivatives like (3R,4R)-4-fluorotetrahydropyran-3-amine hydrochloride?

Answer:
Two primary approaches are used:

  • Stereoselective fluorination : Fluorine is introduced via electrophilic or nucleophilic agents (e.g., Selectfluor®) at the tetrahydropyran ring, followed by amine functionalization.
  • Ring-closing strategies : Cyclization of fluorinated diols or amino alcohols using acid catalysis or Mitsunobu conditions.
    Critical parameters include solvent choice (e.g., DMF for fluorination), temperature control (to avoid racemization), and chiral auxiliaries to enforce the (3R,4R) configuration .

Advanced: How can palladium-catalyzed C–Si bond cleavage methodologies be adapted for synthesizing fluorinated heterocycles like this compound?

Answer:
Palladium catalysts (e.g., Pd(PPh₃)₄) enable silylene transfer reactions from silacyclopropanes to form silacyclic intermediates. For fluorinated systems, the Si–C bond cleavage can be directed by fluorine’s electron-withdrawing effects, stabilizing transition states. Key steps:

  • Use AgNO₃ as a co-catalyst to activate silacyclopropane precursors.
  • Optimize ligand systems (e.g., bidentate phosphines) to enhance regioselectivity.
  • Monitor reaction progress via GC-MS to detect intermediates .

Advanced: What computational methods are effective in predicting the stability of intermediates during the synthesis of (3R,4R)-4-fluorotetrahydropyran-3-amine hydrochloride?

Answer:

  • DFT calculations (B3LYP/6-311+G(d,p)) model transition states and intermediate geometries, particularly for fluorination steps.
  • Molecular dynamics simulations assess solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing charged intermediates).
  • Natural bond orbital (NBO) analysis identifies hyperconjugative interactions influencing ring puckering in the tetrahydropyran scaffold .

Advanced: How can contradictory data on enantiomeric excess (EE) values for this compound be resolved?

Answer:
Discrepancies often arise from:

  • Analytical method variability : Cross-validate EE using chiral HPLC (Chiralpak® AD-H column) and circular dichroism (CD) spectroscopy.
  • Kinetic vs. thermodynamic control : Monitor reaction time and temperature to distinguish between pathways.
  • Impurity profiling : Use LC-MS/MS to detect trace enantiomers or byproducts. Standardize protocols across labs with certified reference materials .

Basic: What safety and handling protocols are essential when working with fluorinated amines like this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.
  • Storage : Store under argon at –20°C to prevent hydrolysis of the amine hydrochloride.
  • Waste disposal : Neutralize acidic byproducts with bicarbonate before disposal. Follow OECD guidelines for fluorinated waste .

Advanced: How does fluorine substitution at the 4-position influence the compound’s pharmacological interactions compared to non-fluorinated analogs?

Answer:

  • Electron-withdrawing effects : Fluorine increases the amine’s pKa, enhancing protonation and membrane permeability.
  • Conformational rigidity : The C–F bond restricts tetrahydropyran ring flexibility, potentially improving target binding affinity.
  • Metabolic stability : Fluorine reduces oxidative metabolism; validate via in vitro microsomal assays (e.g., human liver microsomes) .

Advanced: What strategies mitigate racemization during large-scale synthesis of (3R,4R)-4-fluorotetrahydropyran-3-amine hydrochloride?

Answer:

  • Low-temperature reactions : Conduct fluorination below –10°C to minimize epimerization.
  • Chiral ligands : Employ (R)-BINOL-derived catalysts to enforce stereochemistry.
  • In situ monitoring : Use ReactIR™ to track stereochemical integrity in real-time .

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